Cas no 499240-48-1 (2-(Piperidin-4-yloxy)pyrimidine)

2-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety via an ether bridge. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The piperidine ring enhances solubility and bioavailability, while the pyrimidine scaffold offers sites for further functionalization, enabling the synthesis of targeted compounds. Its balanced lipophilicity and hydrogen-bonding capacity make it valuable in designing kinase inhibitors, receptor modulators, and other pharmacologically active agents. The compound’s stability under physiological conditions further supports its utility in preclinical research and lead optimization.
2-(Piperidin-4-yloxy)pyrimidine structure
499240-48-1 structure
Product name:2-(Piperidin-4-yloxy)pyrimidine
CAS No:499240-48-1
MF:C9H13N3O
Molecular Weight:179.2190
MDL:MFCD05864743
CID:68294
PubChem ID:3836732

2-(Piperidin-4-yloxy)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(Piperidin-4-yloxy)pyrimidine
    • 2-​(Piperidin-​4-​yloxy)​pyrimidine
    • 2-piperidin-4-yloxypyrimidine
    • 2-[(Piperidin-4-yl)oxy]pyrimidine
    • 2-(Piperidin-4-yloxy)-pyrimidine
    • 2-(4-piperidyloxy)pyrimidine
    • IAFUZCLDORRBJY-UHFFFAOYSA-N
    • SBB089562
    • BBL036937
    • STL411788
    • RP24074
    • LS20971
    • 2-?(Piperidin-?4-?yloxy)?pyrimidine
    • EN001937
    • AB0019620
    • ST2416233
    • 4CH-
    • MDL: MFCD05864743
    • インチ: 1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
    • InChIKey: IAFUZCLDORRBJY-UHFFFAOYSA-N
    • SMILES: O(C1=NC([H])=C([H])C([H])=N1)C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

計算された属性

  • 精确分子量: 179.10600
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 0.6

じっけんとくせい

  • Boiling Point: 325.4°C at 760 mmHg
  • PSA: 47.04000
  • LogP: 0.93620

2-(Piperidin-4-yloxy)pyrimidine Security Information

2-(Piperidin-4-yloxy)pyrimidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Piperidin-4-yloxy)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM120222-5g
2-(4-Piperidyloxy)pyrimidine
499240-48-1 97%
5g
$173 2024-07-16
Enamine
EN300-241635-2.5g
2-(piperidin-4-yloxy)pyrimidine
499240-48-1 95%
2.5g
$252.0 2024-06-19
Enamine
EN300-241635-0.25g
2-(piperidin-4-yloxy)pyrimidine
499240-48-1 95%
0.25g
$48.0 2024-06-19
Fluorochem
077144-1g
2-(Piperidin-4-yloxy)pyrimidine
499240-48-1 95%
1g
£44.00 2022-03-01
Chemenu
CM120222-5g
2-(4-Piperidyloxy)pyrimidine
499240-48-1 97%
5g
$183 2021-08-06
Matrix Scientific
071777-1g
2-(Piperidin-4-yloxy)pyrimidine, 95+%
499240-48-1 95+%
1g
$109.00 2023-09-06
Fluorochem
077144-5g
2-(Piperidin-4-yloxy)pyrimidine
499240-48-1 95%
5g
£127.00 2022-03-01
TRC
P991743-100mg
2-(Piperidin-4-yloxy)pyrimidine
499240-48-1
100mg
$ 65.00 2022-06-03
abcr
AB288907-1 g
2-(Piperidin-4-yloxy)pyrimidine; .
499240-48-1
1 g
€251.50 2023-07-20
Enamine
EN300-241635-10.0g
2-(piperidin-4-yloxy)pyrimidine
499240-48-1 95%
10.0g
$595.0 2024-06-19

2-(Piperidin-4-yloxy)pyrimidine 関連文献

2-(Piperidin-4-yloxy)pyrimidineに関する追加情報

2-(Piperidin-4-yloxy)pyrimidine (CAS No. 499240-48-1): A Versatile Building Block in Medicinal Chemistry

2-(Piperidin-4-yloxy)pyrimidine (CAS No. 499240-48-1) is a heterocyclic compound that has gained significant attention in pharmaceutical research due to its unique structural features and broad applicability. This piperidine-pyrimidine hybrid serves as a crucial pharmacophore in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents. The compound's molecular weight of 195.23 g/mol and balanced lipophilicity make it an attractive scaffold for medicinal chemists exploring new therapeutic avenues.

The growing interest in 2-(Piperidin-4-yloxy)pyrimidine derivatives reflects current trends in precision medicine and targeted drug development. Researchers frequently search for "piperidine-pyrimidine hybrid applications" or "CAS 499240-48-1 synthesis methods," indicating the compound's relevance in modern drug design. Its structural flexibility allows for diverse modifications, enabling the creation of compounds with tailored biological activities. This adaptability positions 2-(Piperidin-4-yloxy)pyrimidine as a valuable tool in addressing challenging therapeutic targets.

From a chemical perspective, 2-(Piperidin-4-yloxy)pyrimidine combines the hydrogen bond acceptor capabilities of the pyrimidine ring with the three-dimensional flexibility of the piperidine moiety. This combination creates unique opportunities for molecular interactions with biological targets. The compound's physicochemical properties, including its pKa and logP values, contribute to favorable drug-like characteristics that are essential for bioavailability and metabolic stability. These features explain why searches for "2-(Piperidin-4-yloxy)pyrimidine solubility" and "stability under physiological conditions" are common among pharmaceutical researchers.

The synthetic accessibility of 2-(Piperidin-4-yloxy)pyrimidine makes it particularly valuable in combinatorial chemistry and high-throughput screening approaches. Current literature reveals multiple efficient synthetic routes to this scaffold, with yields often exceeding 70%. The compound's stability under various reaction conditions allows for straightforward functionalization at multiple positions, answering the frequent query about "modification sites on 2-(Piperidin-4-yloxy)pyrimidine." This synthetic versatility supports its widespread use in lead optimization programs across the pharmaceutical industry.

In drug discovery applications, 2-(Piperidin-4-yloxy)pyrimidine has shown particular promise in neurological and oncological research. The scaffold's ability to cross the blood-brain barrier makes it valuable for CNS drug development, addressing the growing need for treatments targeting neurodegenerative diseases. Simultaneously, its role as a kinase inhibitor scaffold responds to the increasing demand for targeted cancer therapies. These dual applications explain the rising search volume for terms like "2-(Piperidin-4-yloxy)pyrimidine in CNS drugs" and "anticancer applications of piperidine-pyrimidine hybrids."

The commercial availability of 2-(Piperidin-4-yloxy)pyrimidine (CAS No. 499240-48-1) from multiple specialty chemical suppliers reflects its established position in medicinal chemistry. Current market trends show steady demand, with projected growth aligned with the expansion of kinase inhibitor research. The compound's price stability and reliable supply chain make it a practical choice for both academic and industrial research teams, addressing common concerns about "source of 2-(Piperidin-4-yloxy)pyrimidine" and "bulk availability CAS 499240-48-1."

Quality control aspects of 2-(Piperidin-4-yloxy)pyrimidine production have become increasingly important, as evidenced by searches for "analytical methods for 499240-48-1." Standard characterization typically involves HPLC purity assessment, NMR spectroscopy, and mass spectrometry. The compound's well-defined spectral signatures facilitate quality verification, an essential consideration for researchers requiring high-purity materials for biological testing. These analytical features contribute to the scaffold's reputation as a reliable building block in drug discovery.

Looking forward, 2-(Piperidin-4-yloxy)pyrimidine continues to attract research interest due to emerging applications in areas such as anti-inflammatory therapeutics and antimicrobial development. The scaffold's adaptability to various pharmacological targets positions it well for addressing future medical challenges. As the pharmaceutical industry increasingly focuses on multi-target drug design, the ability of piperidine-pyrimidine hybrids to interact with diverse biological systems becomes even more valuable, suggesting sustained relevance for this versatile chemical entity.

Environmental and regulatory considerations for 2-(Piperidin-4-yloxy)pyrimidine remain favorable, with no significant restrictions reported. The compound's stability under standard storage conditions and manageable environmental impact contribute to its widespread adoption. These characteristics answer common regulatory queries while supporting sustainable chemistry practices, an increasingly important factor in modern pharmaceutical development and a frequent topic in "green chemistry approaches to heterocyclic synthesis" searches.

In conclusion, 2-(Piperidin-4-yloxy)pyrimidine (CAS No. 499240-48-1) represents a strategically important scaffold in contemporary medicinal chemistry. Its combination of synthetic accessibility, structural versatility, and favorable drug-like properties ensures continued utility across multiple therapeutic areas. As research into targeted therapies expands, this piperidine-pyrimidine hybrid is poised to maintain its position as a valuable tool for addressing complex medical challenges through innovative molecular design.

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